Ethyl 3-(p-acetamidoanilino)crotonate
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Overview
Description
Ethyl 3-(p-acetamidoanilino)crotonate is a chemical compound with the molecular formula C14H18N2O3. It is known for its unique structure, which includes an ethyl ester group, a crotonate moiety, and a p-acetamidoanilino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(p-acetamidoanilino)crotonate typically involves the reaction of ethyl crotonate with p-acetamidoaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(p-acetamidoanilino)crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Ethyl 3-(p-acetamidoanilino)crotonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(p-acetamidoanilino)crotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(p-acetamidoanilino)crotonate can be compared with other similar compounds, such as:
Ethyl 3-(p-nitroanilino)crotonate: Similar structure but with a nitro group instead of an acetamido group.
Ethyl 3-(p-aminophenyl)crotonate: Contains an amino group instead of an acetamido group.
Ethyl 3-(p-methoxyanilino)crotonate: Features a methoxy group in place of the acetamido group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 3-(p-acetamidoanilino)crotonate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethyl ester and an amide functional group attached to a crotonate backbone. The molecular formula can be represented as C13H15N1O3. The synthesis of this compound typically involves the reaction of p-acetamidoaniline with ethyl crotonate under controlled conditions to yield the desired product.
Synthesis Route
-
Starting Materials :
- p-Acetamidoaniline
- Ethyl crotonate
-
Reaction Conditions :
- Solvent: Suitable organic solvent (e.g., ethanol)
- Temperature: Reflux conditions
- Catalyst: Acid catalyst may be employed to enhance the reaction rate.
- Yield : The product is purified using standard techniques such as recrystallization or chromatography.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study: In Vitro Antitumor Assay
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Apoptosis induction |
HT-29 (Colon) | 30 | G1 phase arrest |
Antimicrobial Activity
This compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MIC) indicating its effectiveness.
Antimicrobial Efficacy Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Cytotoxicity Studies
Cytotoxicity assessments using the Artemia salina model revealed that this compound possesses a favorable safety profile, with low toxicity levels observed at therapeutic concentrations.
Cytotoxicity Results
Test Organism | LC50 (µg/mL) |
---|---|
Artemia salina | >1000 |
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features, particularly the presence of the amide group, which may enhance interactions with biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Molecular Docking Studies
Molecular docking simulations suggest that this compound binds effectively to key proteins involved in tumor growth and bacterial survival, providing insights into its potential mechanisms of action.
Properties
CAS No. |
63304-45-0 |
---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl (E)-3-(4-acetamidoanilino)but-2-enoate |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-14(18)9-10(2)15-12-5-7-13(8-6-12)16-11(3)17/h5-9,15H,4H2,1-3H3,(H,16,17)/b10-9+ |
InChI Key |
JBJTUFMRQIGTQN-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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